molecular formula C4H2D4 B077909 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- CAS No. 10545-58-1

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Cat. No. B077909
CAS RN: 10545-58-1
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N
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Description

“1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” is a chemical compound with the molecular formula C4H2D4 . It is a variant of 1,3-butadiene where four of the hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” consists of a four-carbon chain with alternating single and double bonds. Two of the hydrogen atoms on the first and last carbon atoms are replaced by deuterium .

Scientific Research Applications

Industrial Chemistry and Materials

1,3-Butadiene is used as a raw material in the chemical industry due to its abundance and relatively low cost . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals .

For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

Stereoselective Construction of 1,3-Dienes

The 1,3-butadiene motif is widely found in many natural products and drug candidates with relevant biological activities . Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes . Therefore, the stereoselective preparation of dienes has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated .

Wavelength Shifter

1,1,4,4-Tetraphenyl-1,3-butadiene is used as a wavelength shifter . It is also used as an electroluminescent dye, which glows blue with an electroluminescent dye .

Production of Synthetic Rubber

Most 1,3-Butadiene is polymerized to produce synthetic rubber . Polybutadiene itself is a very soft, almost liquid material of commercial interest . The copolymers prepared from 1,3-Butadiene and styrene and/or acrylonitrile, such as acrylonitrile butadiene styrene (ABS), nitrile-butadiene (NBR) and styrene-butadiene (SBR) are tough and/or elastic .

Use in Various Industries

Beyond tires, synthetic rubber derived from 1,3-butadiene finds application in various industries, including footwear, wire and cable insulation, conveyor belts, and the production of high-impact polystyrene and acrylonitrile-butadiene-styrene copolymer .

Homogeneously Catalyzed Processes

In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .

For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

properties

IUPAC Name

1,1,4,4-tetraprotiobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZBPTYRLMSJV-ASABIGESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C(=CC=C([1H])[1H])[1H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

CAS RN

10545-58-1
Record name 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
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ferric chloride
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Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
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polyoxyethylene lauryl ether
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27
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Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
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